molecular formula C10H15N3O2 B13623298 2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13623298
M. Wt: 209.24 g/mol
InChI Key: FFERTBMCDKVCNG-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through a nucleophilic substitution reaction using cyclopropylamine and a suitable leaving group.

    Coupling with Propanoic Acid: The final step involves coupling the pyrazole derivative with a propanoic acid derivative, often using coupling reagents such as carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylamino group and the pyrazolyl group can interact with various molecular targets, influencing pathways involved in inflammation, pain, or neurological function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid
  • 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)ethanoic acid
  • 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)pentanoic acid

Uniqueness

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group can enhance the compound’s stability and binding affinity, while the pyrazolyl group can provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C10H15N3O2/c1-7-4-5-11-13(7)6-9(10(14)15)12-8-2-3-8/h4-5,8-9,12H,2-3,6H2,1H3,(H,14,15)

InChI Key

FFERTBMCDKVCNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)O)NC2CC2

Origin of Product

United States

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